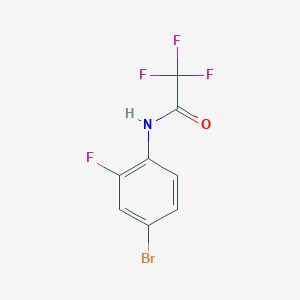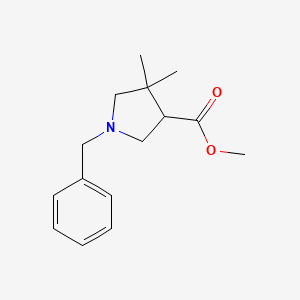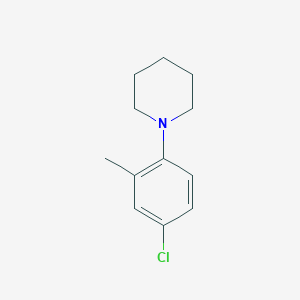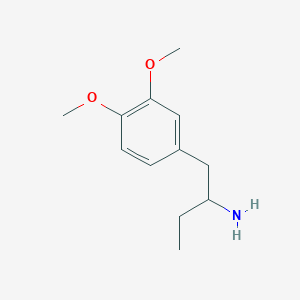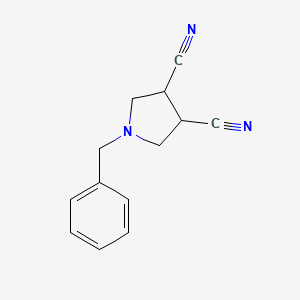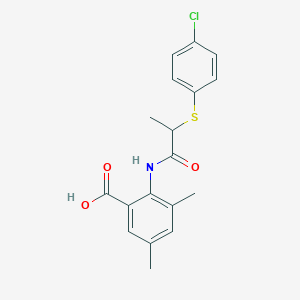
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid (abbreviated as 2CPDMBA) is a synthetic organic compound which has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to biochemistry and physiology. The compound is a derivative of benzoic acid, with a thio group and an amino group attached.
科学的研究の応用
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has been used in various scientific research applications. It has been used as a chemical tool to study the structure and function of enzymes, as well as to study the effects of drugs on enzyme activity. It has also been used to study the effects of drugs on cells, tissues, and organs. Additionally, it has been used in experiments to study the interaction of proteins with drugs and other molecules.
作用機序
The exact mechanism of action of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, which means that it binds to the active site of the enzyme and prevents other molecules from binding. Additionally, it is believed that the compound binds to proteins and other molecules, altering their structure and function.
Biochemical and Physiological Effects
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has been studied for its potential biochemical and physiological effects. In laboratory studies, the compound has been shown to inhibit the activity of enzymes involved in cell metabolism, such as glycolytic enzymes. Additionally, it has been shown to inhibit the activity of enzymes involved in protein synthesis and degradation. Furthermore, it has been found to alter the expression of genes involved in cell growth and differentiation.
実験室実験の利点と制限
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound which is easy to synthesize and store. Additionally, it is a relatively stable compound which does not degrade easily. However, there are some limitations to its use in laboratory experiments. For instance, it is a relatively weak compound and may not be able to bind to certain enzymes or proteins. Additionally, it may not be able to penetrate certain cell membranes.
将来の方向性
There are several potential future directions for research involving 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%. One potential direction is to further study its mechanism of action and its effects on enzymes, proteins, and cells. Additionally, further research could be conducted to explore the potential applications of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% in drug design and development. Another potential direction is to study the compound’s effects on other physiological processes, such as the immune system. Finally, further research could be conducted to explore the potential toxicity of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%.
合成法
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% can be synthesized in a two-step process. The first step involves the reaction of 4-chlorophenylthiol with 2-chloropropionyl chloride in the presence of a base, such as potassium carbonate, to form 2-(2-(4-chlorophenylthio)propanoyl)chloride. This intermediate product is then reacted with 3,5-dimethylbenzoic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%.
特性
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-10-8-11(2)16(15(9-10)18(22)23)20-17(21)12(3)24-14-6-4-13(19)5-7-14/h4-9,12H,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUKUSDMWJSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)C(C)SC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

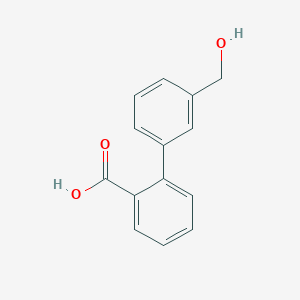
![{[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}amine hydrochloride](/img/structure/B6354407.png)
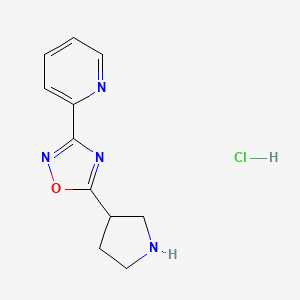

![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)

